Cas no 2229548-89-2 (2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran)
2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran
- 2229548-89-2
- EN300-1743131
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- Inchi: 1S/C12H15NO3/c1-12(2)6-5-10-7-9(8-13(14)15)3-4-11(10)16-12/h3-4,7H,5-6,8H2,1-2H3
- InChI Key: DVMMNHXEVXSSGQ-UHFFFAOYSA-N
- SMILES: O1C2C=CC(C[N+](=O)[O-])=CC=2CCC1(C)C
Computed Properties
- Exact Mass: 221.10519334g/mol
- Monoisotopic Mass: 221.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 55Ų
2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1743131-0.05g |
2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran |
2229548-89-2 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1743131-0.1g |
2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran |
2229548-89-2 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1743131-0.25g |
2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran |
2229548-89-2 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1743131-0.5g |
2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran |
2229548-89-2 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1743131-1.0g |
2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran |
2229548-89-2 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1743131-2.5g |
2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran |
2229548-89-2 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1743131-5.0g |
2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran |
2229548-89-2 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1743131-10.0g |
2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran |
2229548-89-2 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1743131-1g |
2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran |
2229548-89-2 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1743131-5g |
2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran |
2229548-89-2 | 5g |
$2858.0 | 2023-09-20 |
2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran
Comprehensive Analysis of 2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran (CAS No. 2229548-89-2): Properties, Applications, and Research Insights
The compound 2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran (CAS No. 2229548-89-2) is a structurally unique benzopyran derivative that has garnered significant attention in pharmaceutical and material science research. Characterized by its nitromethyl and dimethyl functional groups, this molecule exhibits intriguing chemical properties that make it a valuable intermediate for synthetic applications. Researchers are particularly interested in its potential role in designing bioactive molecules, owing to the benzopyran scaffold's prevalence in drug discovery.
In recent years, the demand for nitro-containing compounds like 2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran has surged due to their versatility in organic synthesis. The nitromethyl group serves as a key building block for transformations such as Henry reactions and reductive aminations, which are critical for constructing complex molecular architectures. This aligns with the growing trend of green chemistry, where researchers seek efficient, sustainable methods to functionalize heterocyclic compounds.
From a pharmacological perspective, the benzopyran core of this compound is structurally analogous to several FDA-approved drugs targeting cardiovascular and neurological disorders. While CAS 2229548-89-2 itself is not a therapeutic agent, its derivatives are being explored for anti-inflammatory and antioxidant properties. This resonates with current consumer interest in natural product-inspired drugs, as benzopyrans are found in flavonoids and other plant metabolites.
The synthetic methodology for 2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran often involves multistep organic reactions, including cyclization and nitroalkane incorporation. Advanced techniques like microwave-assisted synthesis and flow chemistry have been employed to optimize its production, addressing industry demands for high-yield and low-waste processes. These innovations cater to the increasing focus on industrial scalability in fine chemical manufacturing.
Analytical characterization of this compound typically employs NMR spectroscopy, mass spectrometry, and HPLC purity analysis—topics frequently searched by chemistry professionals. The chromane ring system (partially hydrogenated benzopyran) in its structure contributes to unique spectroscopic signatures, making it an interesting case study for structural elucidation tutorials. This connects with the educational niche where students seek spectral interpretation examples for complex heterocycles.
In material science, derivatives of CAS 2229548-89-2 have shown promise in photoluminescent materials due to the electron-withdrawing nitromethyl group modifying conjugation pathways. This application taps into the booming research on organic electronic materials for LEDs and sensors. Such interdisciplinary relevance makes this compound a frequent subject in patent literature, particularly in innovations related to functional coatings and molecular sensors.
For researchers investigating structure-activity relationships (SAR), the steric effects of the gem-dimethyl group at position 2 provide valuable insights into molecular rigidity and conformational control. These features are crucial in medicinal chemistry for optimizing drug-target interactions. Recent publications have correlated such structural motifs with improved metabolic stability—a hot topic in drug design forums and ADMET prediction discussions.
Environmental considerations of nitroaromatic compounds like this benzopyran derivative are also being actively studied. While 2229548-89-2 is not classified as hazardous, its biodegradation pathways and ecotoxicological profile are subjects of modern green chemistry assessments. This aligns with regulatory trends requiring environmental impact data for new synthetic compounds—a frequent search query among industrial chemists and regulatory affairs specialists.
The commercial availability of 2,2-dimethyl-6-(nitromethyl)-3,4-dihydro-2H-1-benzopyran through specialty chemical suppliers has enabled broader academic and industrial research. Procurement discussions often center on custom synthesis options and bulk quantities, reflecting market needs for research-grade intermediates. Analytical certificates typically specify parameters like HPLC purity (>98%) and storage conditions, which are critical for reproducible research—a major concern voiced in scientific reproducibility debates.
Future directions for this compound may include exploration as a precursor for chiral auxiliaries or asymmetric catalysis, given the prochiral center adjacent to the nitro group. Such applications would leverage current interests in stereoselective synthesis and organocatalysis. Patent analysis reveals growing IP activity around similar nitro-functionalized heterocycles, particularly in agrochemical applications and material science innovations.
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